![molecular formula C22H21N3O2S B2459154 2-(benzylthio)-6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyrimidin-4(3H)-one CAS No. 1105209-12-8](/img/structure/B2459154.png)
2-(benzylthio)-6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyrimidin-4(3H)-one
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Overview
Description
The compound “2-(benzylthio)-6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyrimidin-4(3H)-one” is a type of 3,4-dihydroisoquinolin-2(1H)-yl compound . These compounds are known for their pharmaceutical properties and are used in the treatment of cognitive impairment associated with Parkinson’s disease or schizophrenia .
Molecular Structure Analysis
The molecular formula of this compound is C22H20FN3O2S. Unfortunately, the specific molecular structure analysis is not available from the search results.Scientific Research Applications
Synthesis and Chemical Properties
Condensed Isoquinolines and Derivatives : Research into the synthesis of heterocyclic compounds, including isoquinolines and their derivatives, highlights advanced methods for creating complex molecules with potential biological activity. Techniques such as intramolecular acylation and the use of acetic anhydride have been developed to synthesize thieno[3′,2′:5,6]-and-[2′,3′:5,6]pyrimido[1,2-b]isoquinoline-4,11-diones and isoquino[2,3-a]quinazoline-5,12-dione, showcasing the versatility of isoquinoline as a scaffold for generating pharmacologically interesting molecules (Zadorozhny et al., 2008).
Biological Applications
Antimicrobial and Anti-inflammatory Activities : The exploration of isoquinoline derivatives for biological applications includes the synthesis of molecules for antimicrobial and anti-inflammatory screening. For instance, nonsymmetrical pyrimidine derivatives have shown significant activity against inflammation, demonstrating the potential of these compounds in drug discovery (Prajapat & Talesara, 2016).
Advanced Materials
Photophysical Properties and Applications : The study of cyclometalated iridium complexes with heterocyclic ligands, including isoquinoline derivatives, reveals materials with high phosphorescence efficiency. Such materials have applications in organic light-emitting diodes (OLEDs), where they contribute to the development of devices with improved luminous efficiency and color purity (Tsuboyama et al., 2003).
Mechanism of Action
The compounds of this type are positive allosteric modulators (PAMs) of the dopamine 1 receptor (D1) . They are useful for the treatment of conditions in which D1 plays a role such as Parkinson’s disease and schizophrenia, including relief of associated symptoms such as mild cognitive impairment in Parkinson’s disease as well as cognitive impairment and negative symptoms in schizophrenia .
properties
IUPAC Name |
2-benzylsulfanyl-4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c26-20-12-19(23-22(24-20)28-15-16-6-2-1-3-7-16)13-21(27)25-11-10-17-8-4-5-9-18(17)14-25/h1-9,12H,10-11,13-15H2,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHRHZJQFBOYGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CC(=O)NC(=N3)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyrimidin-4(3H)-one |
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